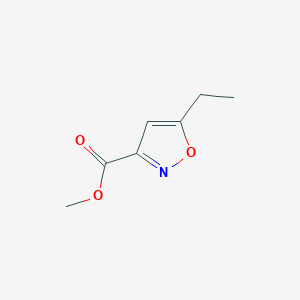
CCc1cc(no1)C(=O)OC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The structure of a molecule like “CCc1cc(no1)C(=O)OC” can be predicted using valence shell electron pair repulsion (VSEPR) theory . This theory considers the repulsion between electron pairs in the valence shell of the central atom to predict the molecular structure .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been used as catalysts in C–C and C–heteroatom bond formation reactions . The exact reactions would depend on the conditions and other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its molecular structure . These could include properties such as color, density, hardness, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Carbon Capture and Storage: The Way Forward
Carbon Capture and Storage (CCS) is recognized for its potential in meeting climate change targets, decarbonizing industry, and facilitating the net removal of CO2 from the atmosphere. Despite its technical maturity, CCS has not been deployed at a scale matching the ambitions from a decade ago. The paper by Bui et al. (2018) reviews the state-of-the-art in CO2 capture, transport, utilization, and storage, focusing on the challenges and research needs for deploying CCS at a larger scale. This research is pivotal for understanding the commercial and political barriers to CCS deployment and identifying future research directions to overcome these obstacles (Bui et al., 2018).
Countercurrent Separation of Natural Products
Countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC), key techniques in countercurrent separation (CCS), are critical for natural products research. Friesen et al. (2015) provide a comprehensive review of the current instrumentation, method development, and applications of CCS in natural products research. The review highlights CCS's potential in drug discovery and natural product chemistry, emphasizing the technique's role in isolating biological molecules from complex matrices (Friesen et al., 2015).
Green Chemistry and Engineering for CO2 Capture
The perspective by Leclaire and Heldebrant (2018) discusses how principles of green chemistry (GC) and green engineering can address the challenges of Carbon Capture, Utilization, and Storage (CCUS). They explore areas where GC principles can enhance process efficiency or reduce environmental impacts and present innovative research directions for CCUS. This work is essential for developing environmentally sustainable processes for CO2 capture and utilization (Leclaire & Heldebrant, 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 5-ethyl-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-5-4-6(8-11-5)7(9)10-2/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUOKQTXUXACMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NO1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[5-(2,4-dichlorophenyl)-2-furyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2760485.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2760489.png)

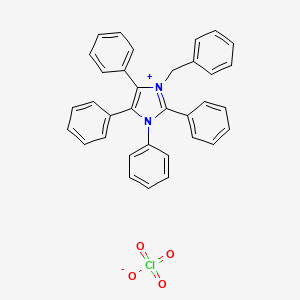
![1-{[2-(2-Hydroxyethoxy)ethyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2760493.png)
![Benzo[d]thiazol-6-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2760495.png)
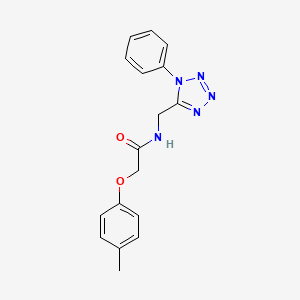
![3-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide](/img/structure/B2760498.png)
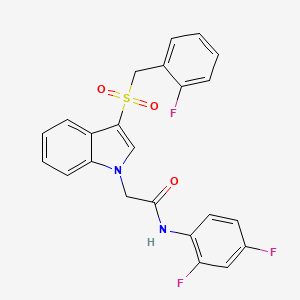
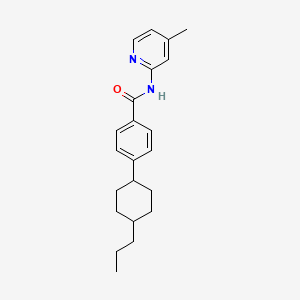
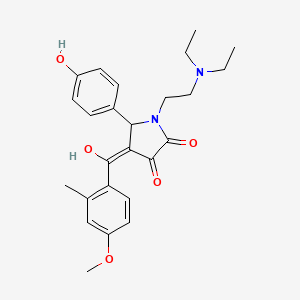
![(E)-methoxy({2-[(2-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2760506.png)
